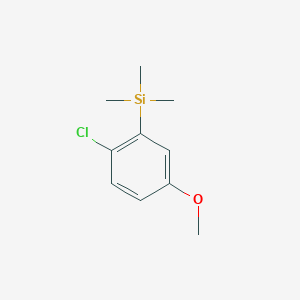
4-Chloro-3-(trimethylsilyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(trimethylsilyl)anisole: is an organic compound that belongs to the class of anisoles, which are methoxybenzenes. This compound is characterized by the presence of a chloro group at the 4-position and a trimethylsilyl group at the 3-position on the anisole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trimethylsilyl)anisole can be achieved through several methods. One common method involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . Another method involves the Friedel-Crafts alkylation or acylation reactions, where an aromatic ring reacts with an alkyl or acyl halide in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trimethylsilyl)anisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, often in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group.
Major Products Formed:
Substituted Anisoles: Depending on the reaction conditions and reagents used, various substituted anisoles can be formed.
Scientific Research Applications
4-Chloro-3-(trimethylsilyl)anisole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trimethylsilyl)anisole involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The chloro group can participate in hydrogen bonding and electrostatic interactions , influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Chloroanisole: Similar in structure but lacks the trimethylsilyl group.
4-Chloroanisole: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but lacks the anisole structure.
Uniqueness: 4-Chloro-3-(trimethylsilyl)anisole is unique due to the presence of both the chloro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H15ClOSi |
|---|---|
Molecular Weight |
214.76 g/mol |
IUPAC Name |
(2-chloro-5-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-8-5-6-9(11)10(7-8)13(2,3)4/h5-7H,1-4H3 |
InChI Key |
BFKWZCCIGKFKTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



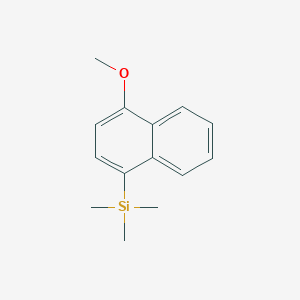
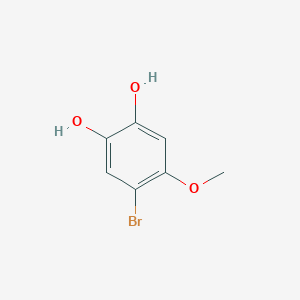
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)



![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
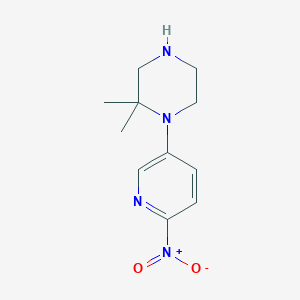
![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
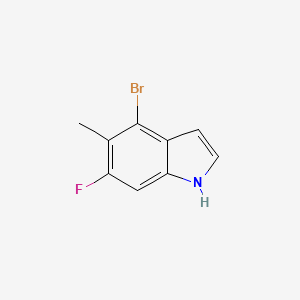
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
